5-(Trifluoromethyl)thiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWYCUGQVJEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Trifluoroacetic Ethyl Acetoacetate
- Raw Material: Trifluoroacetic ethyl acetoacetate.
- Reagent: Sulfuryl chloride (SO₂Cl₂).
- Conditions:
- Molar ratio of sulfuryl chloride to trifluoroacetic ethyl acetoacetate: 0.92–0.98:1.
- Sulfuryl chloride addition temperature: −15 °C to −5 °C.
- Addition time: 1/5 to 1/6 of total soaking time.
- Holding temperature after addition: 5 °C to 15 °C.
- Soaking time: 10 to 18 hours.
- Outcome: Formation of 2-chlorinated trifluoroacetic ethyl acetoacetate with minimal overchlorination (<0.3% by-product).
Cyclization with Thioacetamide
- Reagents: Thioacetamide and dehydrated alcohol (ethanol).
- Molar ratio: Thioacetamide to 2-chlorinated intermediate is 1.02–1.06:1.
- Weight ratio: Dehydrated alcohol to chlorinated intermediate is 2.0 to 3.2.
- Conditions: Reflux for 8 to 12 hours.
- Outcome: Formation of 2-methyl-4-trifluoromethylthiazole-5-ethyl formate and its hydrochloride salt.
Hydrolysis to Carboxylic Acid
- Reagent: Aqueous sodium hydroxide (alkaline hydrolysis).
- Conditions: Reflux for 3 hours.
- Post-processing: Ethanol is recovered by decompression; acidification with concentrated hydrochloric acid to pH 1; aging for 2 hours.
- Isolation: Suction filtration and washing yield the target acid as an off-white solid.
- Yield and Purity: Yields around 91–92%, HPLC purity >98.5%, melting point approximately 164–166 °C.
Process Advantages
- Avoids toxic solvents like DMF and acetonitrile.
- No need for acid binding agents or complex post-processing such as column chromatography.
- High recovery of unreacted starting materials and solvents.
- Simplified operations reduce material consumption, energy use, and waste generation.
Comparative Data from Patent Embodiments
| Step | Parameter | Embodiment 3 | Embodiment 4 | Embodiment 5 |
|---|---|---|---|---|
| Sulfuryl chloride (g) | 26.0 | 25.5 | 26.3 | |
| Addition time (h) | 3.0 | 2.5 | 2.0 | |
| Holding temp (°C) | 10–15 | 7–12 | 8–12 | |
| Soaking time (h) | 17 | 13 | 10 | |
| Cyclization time (h) | 10 | 12 | 8 | |
| Hydrolysis time (h) | 3 | 3 | 3 | |
| Yield (%) | 91.6 | 92.2 | 91.7 | |
| HPLC Purity (%) | 98.6 | 98.7 | 99.0 | |
| Melting Point (°C) | 164.0–165.5 | 163.5–165.0 | 164.5–166.0 |
Alternative Synthetic Routes and Research Findings
While the patent focuses on a chlorination-cyclization-hydrolysis route, academic literature highlights other strategies for related thiazole carboxylic acids:
Suzuki-Miyaura Coupling and Hydrolysis: Starting from brominated thiophene derivatives, Suzuki coupling with trifluoromethyl-substituted phenyl boronic acids followed by hydrolysis under basic conditions can yield trifluoromethyl-substituted thiazole carboxylic acids. This method is useful for introducing diverse substituents on the thiazole ring but may require palladium catalysts and more complex purification.
Cyclization of β-Ketoesters with Thioamides: Direct cyclization of β-ketoesters bearing trifluoromethyl groups with thioamides under reflux conditions in alcoholic solvents is a common approach, followed by hydrolysis to yield the acid.
Hydrolysis of Esters: Many synthetic routes first produce ester derivatives (ethyl or methyl esters) of the target acid, which are then hydrolyzed under mild basic or acidic conditions to yield the free carboxylic acid.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiazolidine derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-(Trifluoromethyl)thiazole-2-carboxylic acid and its derivatives have been investigated for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making them more effective as drug candidates.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. For instance, 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid has been identified as a key intermediate in the synthesis of thifluzamide, an agricultural bactericide with strong antifungal activity against various plant pathogens .
Anticancer Properties
Studies have also reported the anticancer activity of thiazole derivatives. The incorporation of the trifluoromethyl group has been shown to improve the efficacy of certain thiazole-based compounds against cancer cell lines, suggesting potential therapeutic applications in oncology .
Agrochemical Applications
The compound is prominently featured in the agrochemical industry as a precursor for developing fungicides and bactericides. Its derivatives are synthesized for use in crop protection products.
Synthesis of Bactericides
This compound serves as an intermediate in the synthesis of various agricultural chemicals. For example, it is involved in producing thifluzamide, which is used to control fungal diseases in crops .
Herbicide Development
The compound's unique structure allows for modifications that lead to new herbicides with improved selectivity and efficacy against unwanted plant species. Research into its derivatives has shown promising results in herbicidal activity .
Material Science Applications
In material science, thiazole derivatives are explored for their electronic and photonic properties.
Conductive Polymers
This compound can be utilized in synthesizing conductive polymers. The introduction of trifluoromethyl groups can enhance the electrical conductivity and thermal stability of these materials, making them suitable for electronic applications .
Coatings and Adhesives
The compound's chemical stability makes it a candidate for developing advanced coatings and adhesives that require resistance to moisture and chemicals.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its role as an enzyme inhibitor, where it binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The position of the trifluoromethyl group on the thiazole ring significantly impacts physicochemical properties and biological activity. Key analogs include:
*Calculated based on analogous structures.
Key Observations :
Functional Group Modifications
The carboxylic acid group is often modified to esters or amides to tune reactivity and bioavailability:
Biological Activity
5-(Trifluoromethyl)thiazole-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in various fields, supported by research findings and data tables.
This compound is characterized by its thiazole ring, which allows for versatile interactions with enzymes and proteins. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets. The compound participates in various biochemical reactions, including:
- Donor-acceptor interactions : The thiazole ring can engage in nucleophilic reactions.
- Enzyme modulation : It acts as an enzyme inhibitor or activator, influencing metabolic pathways.
2. Cellular Effects
This compound has been shown to affect several cellular processes:
- Cell Signaling : Alters signal transduction pathways impacting cell proliferation and apoptosis.
- Gene Expression : Influences transcriptional activity through interactions with transcription factors.
3. Molecular Mechanism
The molecular mechanism of action involves binding to specific biomolecules, leading to:
- Enzyme Inhibition : The compound binds to active sites of enzymes, blocking their activity.
- Altered Gene Expression : Changes in expression levels of genes associated with metabolic pathways.
4. Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary with dosage:
- Low Doses : May enhance enzyme activity and promote beneficial cellular processes.
- High Doses : Potentially toxic effects observed at elevated concentrations.
5. Metabolic Pathways
The compound undergoes various metabolic transformations:
| Transformation Type | Resulting Products |
|---|---|
| Oxidation | Sulfoxides, sulfones |
| Reduction | Thiazolidine derivatives |
| Substitution | Halogenated thiazole derivatives |
6. Transport and Distribution
The physicochemical properties of the compound influence its distribution within biological systems:
- Lipophilicity : Facilitates diffusion across cell membranes.
- Subcellular Localization : Targeting signals direct the compound to specific cellular compartments.
7. Applications in Research and Industry
This compound has a wide range of applications:
- Medicinal Chemistry : Used as a precursor for synthesizing pharmaceuticals targeting bacterial and fungal infections.
- Agricultural Chemistry : Employed in the production of pesticides and herbicides.
8. Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Anticancer Activity : New thiazole derivatives were synthesized that demonstrated significant cytotoxicity against HepG2 hepatocellular carcinoma cells, indicating potential for cancer therapy .
- Antiviral Properties : Thiazole derivatives were evaluated for their ability to inhibit yellow fever virus replication, with some showing over 50% inhibition at low micromolar concentrations .
- Antitubercular Activity : Novel derivatives targeting Mycobacterium tuberculosis showed promising results in vitro, suggesting potential for tuberculosis treatment .
Q & A
Q. Basic Research Focus
- ¹H NMR : The trifluoromethyl group causes deshielding of adjacent protons (δ 8.2–8.5 ppm for H-4).
- ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms CF₃ presence.
- IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretch).
- X-ray crystallography (): Resolves thiazole ring planarity and carboxylate orientation, critical for differentiating regioisomers .
How can computational modeling optimize reaction pathways for synthesizing this compound?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods () use activation energy barriers to identify optimal catalysts (e.g., acetic acid vs. HCl). Computational screening of substituent effects (e.g., CF₃ vs. CH₃) can prioritize synthetic routes with >90% theoretical yield .
How should researchers address contradictory bioactivity data in studies of this compound derivatives?
Advanced Research Focus
Contradictions in biological assays (e.g., IC₅₀ variability) often stem from assay conditions. Validate results by:
- Dose-response consistency : Test concentrations across 3+ orders of magnitude.
- Solvent controls : DMSO >1% may inhibit enzyme activity ().
- Metabolic stability : Use liver microsomes to assess carboxylate degradation (t½ <30 mins suggests false negatives). Cross-validate with orthogonal assays (e.g., SPR vs. cell-based readouts) .
What role does the trifluoromethyl group play in the compound’s reactivity and pharmacological profile?
Advanced Research Focus
The CF₃ group enhances:
- Metabolic stability : Reduces oxidative metabolism via cytochrome P450 ().
- Electrophilicity : Withdraws electron density, increasing carboxylate acidity (pKa ~2.5 vs. ~4.5 for CH₃ analogs).
- Bioavailability : LogP increases by ~0.8 compared to non-fluorinated analogs, improving membrane permeability. MD simulations show CF₃ stabilizes binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
How does pH affect the stability of this compound in aqueous solutions?
Basic Research Focus
The compound is stable at pH 2–6 (carboxylate protonated). Above pH 7, decarboxylation occurs, forming 5-(trifluoromethyl)thiazole. Degradation follows first-order kinetics (t½ = 12 hrs at pH 8, 25°C). For long-term storage, lyophilize and store at -20°C under nitrogen .
What strategies mitigate side reactions during functionalization of this compound?
Q. Advanced Research Focus
- Protecting groups : Use tert-butyl esters to block the carboxylate during amide coupling ().
- Low-temperature coupling : Activate the acid with HATU/DIPEA at 0°C to avoid trifluoromethyl group cleavage.
- Catalyst screening : Pd(OAc)₂/Xantphos for Suzuki couplings minimizes dehalogenation side reactions (<5% byproduct) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
